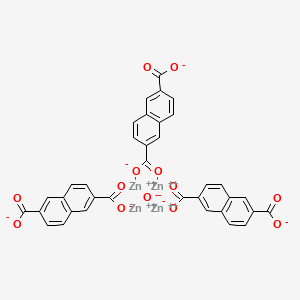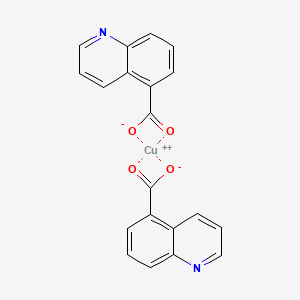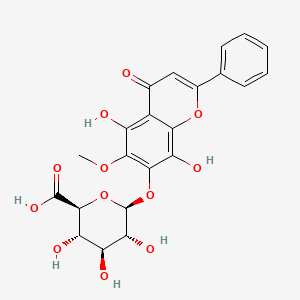![molecular formula C15H20F3NO9S B15342253 Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is a complex organic compound known for its strong acidic properties and versatility in various chemical reactions. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids. This compound is used extensively in organic synthesis due to its ability to act as a catalyst and reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este can be synthesized through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the mercury compound.
Industrial Production Methods
In industrial settings, the production of trifluoromethanesulfonic acid derivatives often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of advanced reactors and continuous flow systems helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form less oxidized sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonic group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfur compounds, and substituted organic molecules, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este has a wide range of scientific research applications, including:
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its strong acidic nature.
Medicine: It is investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction pathways. The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong monoprotic acid used in similar catalytic applications.
Methanesulfonic acid: A less acidic analog used in various organic synthesis reactions.
Trifluoromethanesulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is unique due to its specific structural features and the presence of multiple acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis. Its strong acidic nature and ability to participate in a wide range of reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H20F3NO9S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(1S,6R,7S,8S,8aS)-7,8-diacetyloxy-6-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate |
InChI |
InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(28-29(23,24)15(16,17)18)13(26-8(2)21)14(12(10)19)27-9(3)22/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1 |
InChI Key |
WWQFWUFPYKOPKO-VJTDZRGJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCN2C1C(C(C(C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)


![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

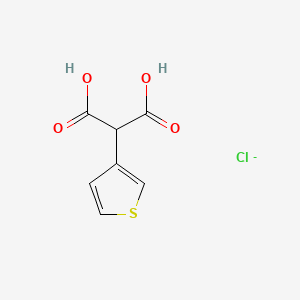
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
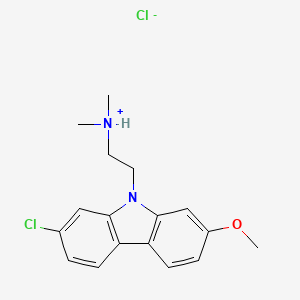
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
